molecular formula C23H21N5O4S B11156481 N-[5-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[5-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11156481
M. Wt: 463.5 g/mol
InChI Key: KLALFMZLFRNUJG-UHFFFAOYSA-N
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Description

N-[5-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a combination of thiadiazole, oxazole, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the oxazole ring and subsequent functionalization to introduce the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

N-[5-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide include other thiadiazole and oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21N5O4S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[5-[2-[(3-methoxybenzoyl)amino]ethyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C23H21N5O4S/c1-14-19(20(28-32-14)15-7-4-3-5-8-15)22(30)25-23-27-26-18(33-23)11-12-24-21(29)16-9-6-10-17(13-16)31-2/h3-10,13H,11-12H2,1-2H3,(H,24,29)(H,25,27,30)

InChI Key

KLALFMZLFRNUJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CCNC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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